

An In-depth Technical Guide to 2-Bromo-1-(4-methylphenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-4'-methylacetophenone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-methylphenyl)ethanone, commonly known as **2-Bromo-4'-methylacetophenone**, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry.[1][2] Its molecular structure, featuring a bromine atom alpha to a carbonyl group and a methyl-substituted phenyl ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.

The IUPAC name for this compound is 2-bromo-1-(4-methylphenyl)ethanone.[4][5][6] It is also known by synonyms such as 4-Methylphenacyl bromide and 2-bromo-1-p-tolyethanone.[4][6][7]

Physicochemical Properties

2-Bromo-1-(4-methylphenyl)ethanone is a white to light yellow crystalline solid at room temperature.[1][2][8] It is soluble in organic solvents like chloroform and ethyl acetate.[9]

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	619-41-0	[2][4][9][10]
Molecular Formula	C ₉ H ₉ BrO	[4][9][10]
Molecular Weight	213.07 g/mol	[2][4][10]
Appearance	White to pale yellow crystalline powder	[1][2][9]
Melting Point	45-49 °C	[9][11]
Boiling Point	238-239 °C	[11]
105 °C at 0.1 mmHg	[12]	
Density	1.4 ± 0.1 g/cm ³	[9]
0.993 g/mL at 25 °C	[2][11]	
Flash Point	74.4 ± 7.7 °C	[9]
>110 °C	[12]	
Refractive Index	n _{20/D} 1.528	[2][11]
InChI Key	KRVGXFREOJHJAX-UHFFFAOYSA-N	[4][5]
SMILES	CC1=CC=C(C=C1)C(=O)CBr	[5][6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-bromo-1-(4-methylphenyl)ethanone.

Table 2: NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ) and Coupling Constant (J)	Source(s)
^1H NMR	CDCl_3 (400MHz)	$\delta = 7.89$ (d, $J=8.4\text{Hz}$, 2H), 7.30 (d, $J=8.4\text{Hz}$, 2H), 4.45 (s, 2H), 2.44 (s, 3H)	[9]
^{13}C NMR	CDCl_3 (100MHz)	$\delta = 190.3, 145.0, 131.4, 129.5, 129.0, 31.0, 21.8$	[9]

Synthesis Methodologies

Several synthetic routes have been established for the preparation of 2-bromo-1-(4-methylphenyl)ethanone. The choice of method often depends on factors such as scale, desired purity, and available starting materials.

Bromination of 4'-Methylacetophenone

A common and traditional method involves the alpha-bromination of 4'-methylacetophenone. [12]

Experimental Protocol:

- Dissolve 4'-methylacetophenone in a suitable solvent, such as glacial acetic acid. [12]
- Slowly add elemental bromine (Br_2) dropwise to the solution while maintaining a controlled temperature, typically around 25°C , to manage the exothermic reaction. [12]
- Monitor the reaction progress using Thin-Layer Chromatography (TLC). [12]
- Upon completion, the reaction mixture is worked up. This typically involves extraction with an organic solvent and washing with water and a mild base to neutralize any remaining acid.
- The crude product is then purified, often by recrystallization, to yield the final product. [9]

This method is known for its high efficiency and scalability, with reported yields between 75% and 85% and purity exceeding 95%.[\[12\]](#)

Synthesis from 4-Methylstyrene

An alternative synthesis starts from 4-methylstyrene.[\[10\]](#)[\[11\]](#)

Experimental Protocol:

- Dissolve 4-methylstyrene (1 mmol) in a mixture of acetone (3 mL) and water (0.1 mL) at room temperature.[\[10\]](#)[\[11\]](#)
- Slowly add dibromo-p-toluenesulfonamide (TsNBr_2 , 2.2 mmol) to the solution.[\[10\]](#)[\[11\]](#)
- After the reaction is complete, quench the reaction by adding sodium thiosulfate (~200 mg) and continue stirring for 10 minutes.[\[10\]](#)[\[11\]](#)
- Extract the reaction mixture with ethyl acetate.[\[10\]](#)[\[11\]](#)
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4) and concentrate under reduced pressure.[\[10\]](#)[\[11\]](#)
- Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system.[\[10\]](#)[\[11\]](#)

Synthesis using N-Bromosuccinimide (NBS)

A widely used method for alpha-bromination employs N-Bromosuccinimide (NBS) as the brominating agent.[\[1\]](#)

Experimental Protocol:

- In a dry reaction flask, mix N-bromosuccinimide (1.1 equivalents) and p-toluenesulfonic acid (0.5 equivalents) at 55 °C.[\[1\]](#)
- Add 4'-methylacetophenone (1 equivalent) to the mixture and maintain the reaction at 55 °C for 40 minutes.[\[1\]](#)

- Monitor the reaction progress by TLC (hexane/EtOAc, 7:3).[1]
- After completion, extract the reaction mixture with dichloromethane and water.[1]
- Separate and dry the organic layer, followed by concentration to obtain the target product.[1]

Table 3: Summary of Synthesis Methods and Yields

Starting Material	Reagents	Method	Reported Yield	Source(s)
4'-Methylacetophenone	Elemental Bromine, Acetic Acid	Direct Bromination	75-85%	[12]
4-Methylstyrene	Dibromo-p-toluenesulfonamide, Acetone/Water	Oxidative Bromination	Not specified	[10][11]
4'-Methylacetophenone	N-Bromosuccinimide, p-Toluenesulfonic acid	NBS Bromination	Not specified	[1]
1-Methyl-4-ethylbenzene	1,1,2,2-Tetrabromoethane, UV light	Photobromination	76%	[9]

Applications in Research and Drug Development

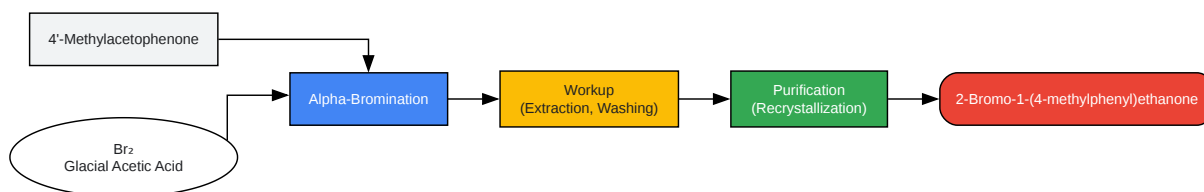
2-Bromo-1-(4-methylphenyl)ethanone is a key building block in the synthesis of various organic compounds and pharmaceutical intermediates.[1][2]

- Intermediate in Organic Synthesis: Its reactive nature allows for the introduction of the 4-methylphenacyl group into various molecules.[12] The bromine atom can be readily displaced by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][12]

- **Pharmaceutical Synthesis:** It serves as a precursor in the synthesis of more complex molecules with potential biological activity. For instance, it has been used in the preparation of:
 - Pyrazole-imidazole compounds.[9]
 - Chiral α -fluoroalkoxy alcohols.[9]
 - 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides.[12]
 - Analgesics, sedatives, and anticonvulsant drugs.[13]

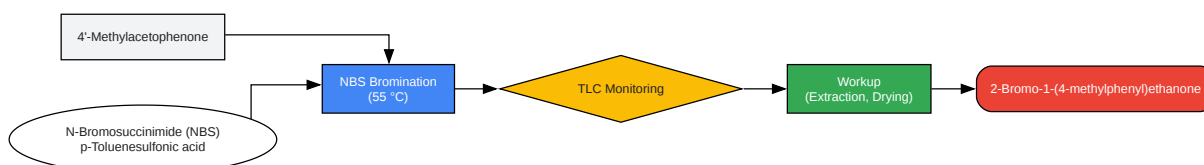
Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and logical relationships discussed.



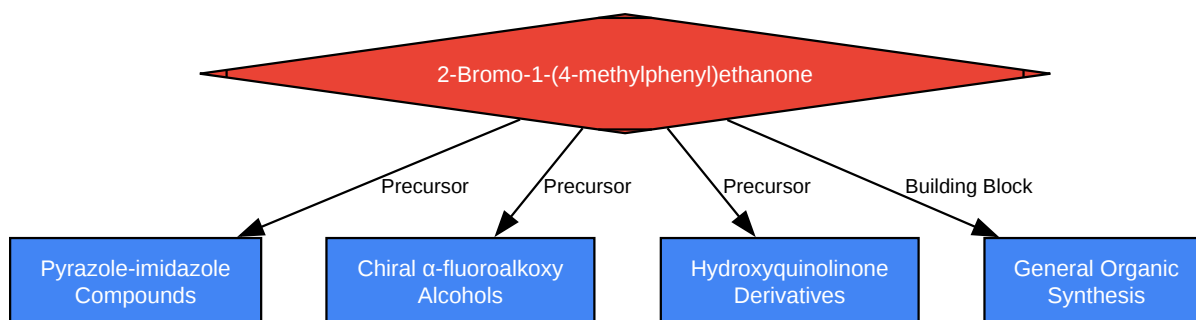
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Caption: Synthesis of 2-Bromo-1-(4-methylphenyl)ethanone via Direct Bromination.



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Caption: Synthesis of 2-Bromo-1-(4-methylphenyl)ethanone using NBS.



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Caption: Key Application Pathways of 2-Bromo-1-(4-methylphenyl)ethanone.

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